N-benzyl-3-bromo-4-ethoxybenzamide
Description
N-Benzyl-3-bromo-4-ethoxybenzamide is a halogenated benzamide derivative characterized by a benzyl group attached to the amide nitrogen, a bromine atom at the 3-position, and an ethoxy group at the 4-position of the benzamide core. This structure confers unique physicochemical properties, including moderate polarity due to the ethoxy and bromine substituents, which influence solubility and reactivity.
Properties
IUPAC Name |
N-benzyl-3-bromo-4-ethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrNO2/c1-2-20-15-9-8-13(10-14(15)17)16(19)18-11-12-6-4-3-5-7-12/h3-10H,2,11H2,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIIOHPWBYIARRJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)NCC2=CC=CC=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-3-bromo-4-ethoxybenzamide typically involves the bromination of a benzyl-substituted benzamide precursor. One common method is the use of N-bromosuccinimide (NBS) in carbon tetrachloride (CCl4) as the brominating agent. The reaction is carried out under reflux conditions with a catalytic amount of benzoyl peroxide to facilitate the bromination process . The resulting brominated product is then subjected to further reactions to introduce the ethoxy group at the 4-position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-3-bromo-4-ethoxybenzamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 3-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding quinones or reduction to yield amines.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.
Common Reagents and Conditions
N-bromosuccinimide (NBS): Used for bromination reactions.
Palladium Catalysts: Employed in Suzuki-Miyaura coupling reactions.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products Formed
Substituted Benzamides: Formed through substitution reactions.
Biaryl Compounds: Resulting from coupling reactions.
Quinones and Amines: Produced through oxidation and reduction reactions, respectively.
Scientific Research Applications
N-benzyl-3-bromo-4-ethoxybenzamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-benzyl-3-bromo-4-ethoxybenzamide involves its interaction with specific molecular targets. The bromine atom and ethoxy group contribute to its reactivity and binding affinity with biological molecules. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
The following table summarizes key structural and safety-related differences between N-benzyl-3-bromo-4-ethoxybenzamide and three analogous compounds:
Structural and Reactivity Comparisons
- Halogen Position and Reactivity :
Bromine at the 3-position (target compound) vs. 4-position (4-bromo-N-butyl-3-methoxybenzamide) alters electronic effects. The 3-bromo substituent may enhance electrophilic substitution resistance compared to para-substituted analogs . - Amide Substituents: N-Benzyl (target) vs. N-butyl (4-bromo-N-butyl-3-methoxybenzamide) or N,N-dimethyl (4-amino-3-(benzyloxy)-N,N-dimethylbenzamide) groups influence steric bulk and hydrogen-bonding capacity. Dimethyl substitution reduces crystallinity, as seen in ’s compound .
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